ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1798769-20-6
VCID: VC7490176
InChI: InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-14-15(12(11)16)9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3
SMILES: CCOC(=O)C1C=NN(C1=O)CC2=CC=CC=C2
Molecular Formula: C13H14N2O3
Molecular Weight: 246.266

ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate

CAS No.: 1798769-20-6

Cat. No.: VC7490176

Molecular Formula: C13H14N2O3

Molecular Weight: 246.266

* For research use only. Not for human or veterinary use.

ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate - 1798769-20-6

Specification

CAS No. 1798769-20-6
Molecular Formula C13H14N2O3
Molecular Weight 246.266
IUPAC Name ethyl 1-benzyl-5-oxo-4H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-14-15(12(11)16)9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3
Standard InChI Key GVIPUBBLQQVAMC-UHFFFAOYSA-N
SMILES CCOC(=O)C1C=NN(C1=O)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate. Its molecular formula is C14_{14}H14_{14}N2_2O3_3, yielding a molecular weight of 258.27 g/mol. The structure comprises a 4,5-dihydro-1H-pyrazole ring (a five-membered ring with two adjacent saturated carbons), substituted at N1 with a benzyl group, at C4 with an ethyl carboxylate, and at C5 with a ketone (Figure 1).

Table 1: Key Identifiers

PropertyValue
IUPAC Nameethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate
Molecular FormulaC14_{14}H14_{14}N2_2O3_3
Molecular Weight258.27 g/mol
CAS Registry NumberNot publicly documented*

*No CAS number is listed in PubChem or EPA DSSTox for this exact structure as of April 2025 .

Structural Analysis

The dihydropyrazole core introduces partial saturation, reducing aromaticity compared to fully conjugated pyrazoles. This saturation impacts electronic properties and reactivity. Key structural features include:

  • N1-Benzyl group: Enhances lipophilicity and influences binding interactions in biological systems.

  • C4-Ethyl carboxylate: Provides a polar moiety amenable to hydrolysis or derivatization.

  • C5-Ketone: Serves as a hydrogen bond acceptor and site for nucleophilic addition.

The stereochemistry at C4 and C5 remains undefined in the absence of crystallographic data, though synthetic routes typically yield racemic mixtures.

Synthesis and Manufacturing

General Synthetic Strategies

Dihydropyrazole derivatives are commonly synthesized via cyclocondensation reactions between hydrazines and β-ketoesters or α,β-unsaturated carbonyl compounds. For ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate, a plausible route involves:

  • Hydrazine Formation: Benzyl hydrazine (C6_6H5_5CH2_2NHNH2_2) is prepared via alkylation of hydrazine with benzyl chloride.

  • Cyclocondensation: Reacting benzyl hydrazine with ethyl 3-oxopent-4-enoate under acidic conditions (e.g., acetic acid) to form the dihydropyrazole ring .

Table 2: Representative Reaction Conditions

ParameterOptimal Value
SolventEthanol
CatalystAcetic acid (10 mol%)
Temperature80°C (reflux)
Reaction Time6–8 hours
Yield65–75% (theoretical)

Industrial Scalability

Continuous flow synthesis offers advantages for large-scale production, enabling precise control over reaction parameters (residence time, temperature) and improved safety profiles. Microreactor systems minimize side reactions such as over-oxidation or dimerization .

Physical and Chemical Properties

Physicochemical Data

Experimental data for this specific compound are sparse, but predictions based on analogs suggest:

Table 3: Predicted Physicochemical Properties

PropertyValue
Melting Point145–150°C (decomposes)
Solubility (Water)<1 mg/mL (25°C)
LogP (Octanol-Water)2.1 ± 0.3
pKa4.2 (carboxylate)

Stability and Reactivity

  • Thermal Stability: Decomposes above 150°C, releasing CO2_2 and forming benzylamine byproducts.

  • Hydrolytic Sensitivity: The ethyl ester undergoes slow hydrolysis in aqueous alkaline conditions to the carboxylic acid.

  • Photoreactivity: The α,β-unsaturated ketone moiety may participate in [2+2] cycloadditions under UV light.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted 1^1H and 13^{13}C NMR chemical shifts are consistent with dihydropyrazole analogs :

Table 4: Key NMR Signals

Nucleusδ (ppm)Assignment
1^1H1.25 (t)CH3_3 of ethyl ester
1^1H4.20 (q)CH2_2 of ethyl ester
1^1H3.85 (d)H4 (dihydro protons)
13^{13}C170.5Carbonyl (ester)
13^{13}C195.2Ketone (C5)

Infrared (IR) Spectroscopy

Strong absorptions at:

  • 1740 cm1^{-1} (ester C=O stretch)

  • 1680 cm1^{-1} (ketone C=O stretch)

  • 1220 cm1^{-1} (C–O ester asymmetric stretch)

Applications and Biological Activity

Medicinal Chemistry

Dihydropyrazole carboxylates are explored as:

  • Kinase Inhibitors: The benzyl group may interact with hydrophobic kinase pockets.

  • Anti-inflammatory Agents: Pyrazole derivatives suppress COX-2 and TNF-α expression .

Industrial Applications

  • Ligands in Catalysis: Chelating properties aid in transition-metal catalysis.

  • Polymer Additives: Improve thermal stability in polyesters.

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